molecular formula C25H39N3O8 B1674458 兰地奥罗 CAS No. 133242-30-5

兰地奥罗

货号 B1674458
CAS 编号: 133242-30-5
分子量: 509.6 g/mol
InChI 键: WMDSZGFJQKSLLH-AIBWNMTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Landiolol is an ultra-short-acting cardioselective beta-1 adrenergic blocker . It is used for the management of tachycardia in the critical care setting . It works to reduce heart rate with minimal effect over cardiac contractility (inotropy) and minimal impact on blood pressure . Landiolol is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .


Synthesis Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate . A process for the enantioselective synthesis of Landiolol has been described in a patent . This process involves the reaction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a compound of the formula 4 in the presence of an enantioselective catalyst .


Molecular Structure Analysis

The molecular formula of Landiolol is C25H39N3O8 . Its molecular weight is 509.6 . The structure of Landiolol includes an ester-bound .


Chemical Reactions Analysis

Landiolol is characterized as a drug devoid of the interactivity with membrane lipid rafts relating to β2-adrenergic receptor blockade . The differentiation between β1-blocking selectivity and non-selectivity is compatible with that between membrane non-interactivity and interactivity .


Physical And Chemical Properties Analysis

The CAS Number of Landiolol is 133242-30-5 . Its molecular formula is C25H39N3O8 and its molecular weight is 509.59 .

科学研究应用

Treatment of Intraoperative Tachyarrhythmias

Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker that was originally approved in Japan for the treatment of intraoperative tachyarrhythmias . It can help prevent the re-entry of electrical impulses that can lead to certain types of arrhythmias such as atrial fibrillation (AF), atrial flutter (AFL), atrioventricular re-entry tachycardia, or atrioventricular nodal reentry tachycardia .

Management of Perioperative Tachycardia

Landiolol has gained attention for its use in the management of perioperative tachycardia, especially atrial fibrillation for both cardiac and non-cardiac surgeries . It can be the ideal agent for heart rate control due to its high β1-selectivity, potent negative chronotropic effect, a limited negative inotropic potential, and an ultrashort elimination half-life (around 4 min) .

Treatment of Tachyarrhythmias

Landiolol is known to facilitate efficient and safe rate control in non-compensatory tachycardia or dysrhythmia when administered continuously . Successful heart rate control was accomplished in 41% of cases, rhythm control was achieved in 27% of episodes, and 33% of applications showed no effect .

Use in Critical Care

Landiolol is used in critical care for patients with sudden-onset non-compensatory supraventricular tachycardia . The heart rate was significantly lower (145 (130–150) vs. 105 (100–125) bpm, p < 0.001) in a 90 min post-application observational period in all subgroups .

Potential Therapeutic Effects for Sepsis

A current meta-analysis revealed a significantly lower 28-day mortality in patients with septic shock treated with cardioselective ß-blockers (esmolol or Landiolol), suggesting a potential class effect .

Potential Therapeutic Effects for Pediatric Patients

Landiolol may have potential therapeutic effects for pediatric patients . However, more research is needed to fully understand its effects and safety in this population.

Comparison with Other Beta-Blockers

Landiolol seems to be superior to other short-acting and selective beta-blockers such as esmolol . This superiority is based on its pharmacological properties, including its ultra-short-acting nature and high β1-selectivity .

安全和危害

Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .

属性

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSZGFJQKSLLH-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158026
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Landiolol

CAS RN

133242-30-5
Record name Landiolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133242-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Landiolol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landiolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Landiolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Landiolol
Reactant of Route 2
Reactant of Route 2
Landiolol
Reactant of Route 3
Reactant of Route 3
Landiolol
Reactant of Route 4
Reactant of Route 4
Landiolol
Reactant of Route 5
Landiolol
Reactant of Route 6
Landiolol

Q & A

Q1: What is the primary mechanism of action of landiolol?

A1: Landiolol exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []

Q2: How does landiolol's high cardioselectivity impact its clinical use?

A2: Landiolol's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.

Q3: How does landiolol affect myocardial energy metabolism during ischemia-reperfusion injury?

A3: In rat models of ischemia-reperfusion injury, high concentrations of landiolol (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.

Q4: Does landiolol affect seizure activity during electroconvulsive therapy?

A4: Studies have shown that landiolol, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.

Q5: What is the molecular formula and weight of landiolol hydrochloride?

A5: The molecular formula of landiolol hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.

Q6: Are there specific material compatibility concerns when administering landiolol intravenously?

A6: While specific material compatibility data is limited in the provided research, landiolol is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.

Q7: What is the elimination half-life of landiolol, and how does it compare to other β-blockers?

A7: Landiolol has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []

Q8: How is landiolol metabolized in the body?

A8: Landiolol is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.

Q9: Has landiolol been shown to be effective in managing atrial fibrillation in preclinical models?

A9: Research in a rat model of myocardial infarction demonstrated that early intravenous landiolol administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that landiolol may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.

Q10: What evidence supports the use of landiolol in managing electrical storm?

A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, landiolol successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for landiolol in managing difficult-to-treat electrical storms.

Q11: Are there ongoing research efforts exploring alternative routes of landiolol administration?

A11: While landiolol is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.

Q12: What analytical techniques are commonly employed to measure landiolol concentrations in biological samples?

A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify landiolol concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.

Q13: When was landiolol first approved for clinical use, and for what indication?

A13: Landiolol hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.

Q14: Are there any emerging applications of landiolol outside of its traditional cardiovascular indications?

A14: Researchers are actively exploring landiolol's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。